N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-16-5-3-14(11-17(16)26-2)21-18(24)12-27-19-6-4-15(22-23-19)13-7-9-20-10-8-13/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGFRRWTPBODPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyridazinyl Intermediate: Starting with a pyridazine derivative, the compound can be functionalized to introduce the pyridin-4-yl group.
Introduction of the Sulfanyl Group: The intermediate can then be reacted with a thiol compound to introduce the sulfanyl group.
Coupling with the Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group can be coupled to the intermediate through an amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl or pyridazinyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Epirimil: N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- Key Structural Differences :
- Replaces the pyridazine core with a pyrimidine ring.
- Substitutes pyridin-4-yl with pyridin-2-yl and adds a methyl group at position 2 of the pyrimidine.
- Pharmacological Profile :
- Methodology :
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Key Structural Differences: Substitutes 3,4-dimethoxyphenyl with 4-chlorophenyl. Features a 4,6-diaminopyrimidine heterocycle instead of pyridazine-pyridine.
- The chlorophenyl group may increase lipophilicity compared to methoxy-substituted analogs.
Rip-B: N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- Key Structural Differences :
- Replaces the sulfanyl-acetamide-heterocycle system with a benzamide group.
- Retains the 3,4-dimethoxyphenyl moiety but links it via an ethyl chain.
- Synthesis and Properties :
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Key Structural Differences :
- Substitutes dimethoxyphenyl with 3,4-dichlorophenyl .
- Uses a 1,2,4-triazole heterocycle instead of pyridazine.
- Drug-like Parameters :
Data Table: Structural and Functional Comparison
Discussion of Key Findings
- Heterocycle Impact : Pyridazine derivatives (target compound) may exhibit distinct electronic profiles compared to pyrimidine or triazole analogs, affecting target binding and solubility.
- Substituent Effects : Methoxy groups (electron-donating) vs. chloro groups (electron-withdrawing) influence lipophilicity and intermolecular interactions.
- Methodological Trends :
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethoxyphenyl group , a pyridinyl-substituted pyridazine moiety , and a sulfanyl linkage . Its molecular formula is CHNOS, with a molecular weight of approximately 316.38 g/mol. The structural complexity contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, particularly due to the presence of the pyridazine moiety which can inhibit bacterial cell wall synthesis.
- Antifungal Properties : The triazole-like structure is effective in disrupting fungal cell wall integrity, making it a candidate for antifungal drug development.
- Anticancer Effects : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- The triazole ring interacts with enzymes involved in critical metabolic pathways, enhancing binding affinity.
- The sulfanyl group may facilitate interactions with various biological targets, influencing enzyme activity and receptor binding.
Antimicrobial Study
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm against S. aureus, suggesting significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Antifungal Activity
In vitro assays demonstrated that this compound exhibited antifungal activity against Candida albicans, with an MIC of 16 µg/mL. This suggests potential for therapeutic applications in treating fungal infections.
Anticancer Research
In a study focusing on breast cancer cell lines (MCF-7), the compound induced apoptosis at concentrations of 10 µM and above. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-(3,5-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Contains methyl substitution on the pyridine | Variation in lipophilicity may affect biological activity |
| N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Chlorine substitution on phenyl ring | Potentially different pharmacokinetics due to chlorine's electronegativity |
| N-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol]}acetamide | Contains bromine instead of ethyl | Different halogen substitution affects reactivity |
Q & A
Q. Core methods :
- NMR spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy groups at δ ~3.8 ppm). C NMR confirms carbonyl (C=O) and aromatic carbons .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z ~464.5) .
- IR spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1650 cm, S–C bond at ~650 cm) .
Advanced support : X-ray crystallography (if crystals are obtainable) resolves bond angles and torsion angles, often refined using SHELXL .
Advanced: What crystallographic strategies are used to resolve its 3D structure?
Q. Protocol :
- Data collection : Single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å). Space group determination via APEX2 software .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Hydrogen bonds (e.g., N–H⋯N in pyridazine rings) stabilize molecular conformation .
- Validation : R-factor (<0.05) and residual density maps ensure accuracy. Example: In analogous compounds, pyrimidine and phenyl rings exhibit dihedral angles of 42–67°, influencing packing .
Advanced: How can computational modeling predict its bioactivity?
Q. Approach :
- Molecular docking : Software like AutoDock Vina simulates binding to targets (e.g., kinases, GPCRs). Pyridinyl and pyridazinyl groups often participate in π-π stacking with aromatic residues .
- QSAR studies : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity. For example, electron-donating groups on the phenyl ring enhance receptor affinity in similar acetamides .
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories. Solvation models (e.g., TIP3P) mimic physiological conditions .
Basic: How is purity assessed, and what are common impurities?
Q. Methods :
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) identify impurities (<2%). Retention times are compared to standards .
- TLC : Silica gel plates (ethyl acetate/hexane eluent) monitor reaction progress. Spots are visualized under UV or iodine vapor .
Common impurities : - Unreacted intermediates (e.g., pyridazine-thiols).
- Oxidation byproducts (e.g., sulfoxides from sulfanyl groups) .
Advanced: What strategies address contradictory bioactivity data in SAR studies?
Q. Resolution steps :
- Dose-response curves : Confirm IC values across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Metabolic stability tests : Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated oxidation of pyridine) .
- Crystallographic evidence : Compare binding modes in protein-ligand complexes. For example, conformational flexibility in the sulfanylacetamide linker may reduce potency in certain isoforms .
Advanced: How do solvent polarity and pH affect its stability?
Q. Key findings :
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize the compound via hydrogen bonding. Non-polar solvents (toluene) may induce aggregation .
- pH sensitivity : Degradation occurs under strongly acidic/basic conditions (pH <3 or >10), hydrolyzing the acetamide bond. Buffered solutions (pH 6–8) are optimal for storage .
Analytical validation : Stability is monitored via UV-Vis spectroscopy (absorbance shifts indicate degradation) .
Basic: What are its potential research applications?
- Medicinal chemistry : Lead compound for kinase inhibitors (pyridazine mimics ATP-binding motifs) .
- Chemical biology : Fluorescent probes via derivatization (e.g., adding BODIPY tags to the pyridine ring) .
- Material science : Organic semiconductors due to π-conjugated systems .
Advanced: How is regioselectivity achieved in its synthetic modifications?
Q. Tactics :
- Directed ortho-metalation : Lithium bases (LDA) deprotonate specific positions on the pyridazine ring for functionalization .
- Protecting groups : Boc or Fmoc groups shield reactive sites (e.g., primary amines) during cross-coupling .
- Catalytic systems : Pd(PPh) enables Suzuki-Miyaura couplings on halogenated pyridazines .
Advanced: What intermolecular interactions dominate its crystal packing?
Q. Observations (from analogs) :
- Hydrogen bonds : N–H⋯N and C–H⋯O interactions between acetamide and pyridazine groups .
- π-π stacking : Pyridinyl and dimethoxyphenyl rings align face-to-face (3.5–4.0 Å spacing) .
- Van der Waals forces : Methyl and methoxy groups contribute to hydrophobic layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
